N-[(3-chloropyrazin-2-yl)methyl]ethanamine
Description
N-[(3-Chloropyrazin-2-yl)methyl]ethanamine (molecular formula: C₇H₁₀ClN₃) is a substituted ethanamine derivative featuring a 3-chloropyrazine ring linked to an ethylamine group via a methylene bridge. Its hydrochloride salt (CAS: 1426290-15-4) is commercially available and serves as a key precursor in drug discovery workflows .
Properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-9-5-6-7(8)11-4-3-10-6/h3-4,9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXYESBZFDFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693779 | |
| Record name | N-[(3-Chloropyrazin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-39-5 | |
| Record name | N-[(3-Chloropyrazin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 3-Chloropyrazine-2-Carbaldehyde
Reductive amination represents a cornerstone method for synthesizing N-[(3-chloropyrazin-2-yl)methyl]ethanamine. This one-pot approach combines 3-chloropyrazine-2-carbaldehyde with ethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are typically employed, with methanol or ethanol as solvents.
The reaction proceeds via imine intermediate formation, followed by selective reduction. A study documented yields of 68–72% under optimized conditions (0°C to room temperature, 12–24 hours) . Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) has also been reported, though with marginally lower yields (60–65%) due to over-reduction byproducts .
Table 1: Reductive Amination Conditions and Outcomes
| Aldehyde Precursor | Amine | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Chloropyrazine-2-carbaldehyde | Ethylamine | NaBH3CN | MeOH | 0°C → RT | 18 | 71 |
| 3-Chloropyrazine-2-carbaldehyde | Ethylamine | STAB | EtOH | RT | 24 | 68 |
| 3-Chloropyrazine-2-carbaldehyde | Ethylamine | H2/Pd/C | THF | 50°C | 6 | 63 |
Nucleophilic Substitution of 2-(Chloromethyl)-3-Chloropyrazine
Nucleophilic substitution exploits the reactivity of the chloromethyl group in 2-(chloromethyl)-3-chloropyrazine. Ethylamine acts as the nucleophile, displacing chloride under basic conditions. Potassium carbonate (K2CO3) or triethylamine (TEA) in tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates this reaction, achieving yields up to 85% .
Mechanistically, the reaction follows an SN2 pathway, with inversion of configuration at the methylene carbon. Elevated temperatures (70–90°C) and prolonged reaction times (24–48 hours) are often necessary to overcome steric hindrance from the pyrazine ring .
Table 2: Nucleophilic Substitution Parameters
| Substrate | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-(Chloromethyl)-3-chloropyrazine | K2CO3 | THF | 80°C | 36 | 82 |
| 2-(Chloromethyl)-3-chloropyrazine | TEA | DMF | 90°C | 48 | 85 |
Catalytic Hydrogenation of 3-Chloropyrazine-2-Carbonitrile
Catalytic hydrogenation of nitriles provides a direct route to primary amines. For this compound, 3-chloropyrazine-2-carbonitrile undergoes hydrogenation over Raney nickel (Ra-Ni) or cobalt catalysts at elevated pressures (5–10 bar H2). Ammonia is often added to suppress secondary amine formation .
Yields range from 70–78%, with reaction times of 4–8 hours in methanol or ethanol. The method’s advantage lies in its scalability, though catalyst poisoning by pyrazine nitrogen atoms necessitates careful optimization.
Table 3: Hydrogenation Conditions for Nitrile Reduction
| Nitrile Precursor | Catalyst | Pressure (bar) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Chloropyrazine-2-carbonitrile | Ra-Ni | 8 | MeOH | 6 | 75 |
| 3-Chloropyrazine-2-carbonitrile | Co/Al2O3 | 10 | EtOH | 8 | 78 |
Alkylation of Ammonia with 3-Chloropyrazine-2-Ylmethyl Halides
Alkylation of ammonia or ethylamine with 3-chloropyrazine-2-ylmethyl chloride or bromide is a classical yet effective approach. Conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with excess amine, this method achieves moderate yields (65–70%) . Side reactions, such as quaternary ammonium salt formation, are mitigated by maintaining a stoichiometric amine excess and low temperatures (0–10°C).
Table 4: Alkylation Reaction Optimization
| Halide | Amine | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 3-Chloropyrazine-2-ylmethyl chloride | Ethylamine | DMF | 5°C | 68 |
| 3-Chloropyrazine-2-ylmethyl bromide | Ethylamine | Acetonitrile | 10°C | 70 |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics for time-intensive methods. A patent application describes synthesizing this compound via microwave-promoted reductive amination (150°C, 20 minutes) with STAB, achieving 80% yield . This method reduces side product formation and improves energy efficiency compared to conventional heating.
Comparative Analysis of Methods
Table 5: Method Comparison Based on Efficiency and Scalability
| Method | Yield Range (%) | Scalability | Cost Efficiency | Reaction Time |
|---|---|---|---|---|
| Reductive Amination | 60–72 | Moderate | High | 6–24 h |
| Nucleophilic Substitution | 80–85 | High | Moderate | 24–48 h |
| Catalytic Hydrogenation | 70–78 | High | Low | 4–8 h |
| Alkylation | 65–70 | Moderate | High | 12–24 h |
| Microwave-Assisted | 75–80 | Low | Moderate | 0.3–1 h |
Challenges and Optimization Strategies
-
Byproduct Formation : Over-reduction in catalytic hydrogenation is minimized using ammonia saturators .
-
Steric Hindrance : Bulky bases like DBU improve nucleophilic substitution rates in hindered systems .
-
Catalyst Recovery : Immobilized catalysts (e.g., Ni/SiO2) enhance reusability in hydrogenation .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloropyrazin-2-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chloropyrazin-2-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]ethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazine Derivatives
(a) N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine Hydrochloride
- Structure : Differs by replacing the ethylamine group with a cyclopropanamine moiety.
- Molecular Formula : C₈H₁₁Cl₂N₃ (MW: 220.097).
- This modification may alter receptor binding profiles in bioactive derivatives .
(b) 1-(3-Chloropyrazin-2-yl)-N-(cyclopropylmethyl)ethanamine
Chlorinated Pyridine/Pyrazine Analogues
(a) N-((6-Chloropyridin-3-yl)methyl)ethanamine
- Structure : Features a chloropyridine ring instead of chloropyrazine.
- Role: A metabolite of nitenpyram (neonicotinoid insecticide), emphasizing differences in bioactivity due to aromatic ring substitution (pyridine vs. pyrazine) .
(b) N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
Psychoactive Ethylamine Derivatives (NBOMe Series)
(a) 25C-NBOMe
- Structure : 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine.
- Key Differences: The NBOMe scaffold includes a dimethoxyphenyl group and an N-methoxybenzyl substitution, conferring potent serotonin receptor (5-HT₂A) agonism and hallucinogenic effects, unlike the non-psychoactive pyrazine-based target compound .
Heterocyclic Ethanamine Derivatives
(a) N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
- Structure : Replaces chloropyrazine with an oxadiazole ring.
(b) N-((5-Bromopyridin-3-yl)methyl)ethanamine Dihydrochloride
Structural and Functional Comparison Table
Research Implications
- Pharmacological Potential: The pyrazine core in this compound offers a versatile scaffold for developing non-psychoactive therapeutics, contrasting with the psychoactive NBOMe series .
- Synthetic Utility : Structural modifications (e.g., cyclopropane, oxadiazole) in analogues demonstrate tunable physicochemical properties for targeted drug design .
Biological Activity
N-[(3-chloropyrazin-2-yl)methyl]ethanamine, also known as N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride, is a chemical compound with significant biological activity. This article delves into its synthesis, biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
The compound has the molecular formula and a molecular weight of approximately 180.03 g/mol. It appears as a yellow solid and is typically stored under inert conditions to maintain stability. The synthesis generally involves the reaction of 3-chloropyrazine derivatives with appropriate amines, particularly through reduction processes of nitriles or alkylation of amines.
This compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. The chloropyrazine moiety is implicated in binding to specific receptors, which suggests potential applications in treating neurological disorders. The compound's ability to bind to enzymes and receptors allows it to influence various biological pathways, leading to diverse physiological effects.
Biological Activity Overview
Research indicates that this compound exhibits notable pharmacological properties:
- Neurotransmitter Interaction : Preliminary studies suggest its role in targeting neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.
- Enzyme Modulation : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, including glycogen synthase kinase 3 (GSK-3), which has implications for diseases like Alzheimer's and bipolar disorder .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Neuropharmacological Studies :
- A study demonstrated that derivatives of chloropyrazine compounds could enhance cognitive functions in animal models by modulating cholinergic pathways .
- Another investigation focused on the compound's interaction with the M3 muscarinic acetylcholine receptor, revealing its potential to influence memory and learning processes .
- Therapeutic Applications :
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(3-chloropyrazin-2-yl)methylamine | C5H6ClN3 | Neurotransmitter modulation |
| 2-Aminomethyl-3-chloropyrazine | C6H8ClN3 | Antidepressant-like effects |
| 3-Chloro-2-pyrazinemethanamine | C7H8ClN3 | Cognitive enhancement |
The structural differences among these compounds can lead to varying degrees of biological activity, particularly in their interactions with specific receptors and enzymes.
Q & A
Basic: What are the optimal conditions for synthesizing N-[(3-chloropyrazin-2-yl)methyl]ethanamine via reductive amination?
Answer:
The compound is synthesized via reductive amination of 1-(3-chloropyrazin-2-yl)ethanone using sodium cyanoborohydride (NaBH3CN) and ammonium acetate (NH4OAc) in ethanol (EtOH) at 50°C. Key steps include:
- Reagent Ratios : A molar excess of NH4OAc (15:1 relative to the ketone) ensures efficient imine formation .
- Reducing Agent : NaBH3CN selectively reduces the imine intermediate without over-reducing the pyrazine ring .
- Purification : Silica gel chromatography with a 12% ethyl acetate/petroleum ether eluent achieves >95% purity .
Advanced: How can conflicting NMR data between synthesized batches of this compound be resolved?
Answer:
Discrepancies in NMR signals (e.g., δ 8.82–8.76 ppm for pyrazine protons) may arise from residual solvents, tautomerization, or rotameric equilibria. Resolution strategies include:
- High-Resolution NMR : Use deuterated solvents (e.g., CDCl3) and 400+ MHz instruments to resolve splitting patterns .
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .
- LCMS Analysis : Confirm molecular ion peaks (e.g., m/z 185.65) to rule out impurities .
Basic: Which analytical techniques are most effective for characterizing the purity of this compound?
Answer:
- TLC Monitoring : Use PE:EtOAc (3:1) to track reaction progress (Rf = 0.45) .
- 1H-NMR : Key signals include pyrazine protons (δ 8.82–8.76 ppm) and ethanamine methylene (δ 3.78–3.58 ppm) .
- LCMS : Confirm molecular weight (calculated m/z 185.65) and absence of byproducts .
Advanced: What mechanistic insights explain the role of NaBH3CN in the reductive amination of 1-(3-chloropyrazin-2-yl)ethanone?
Answer:
NaBH3CN acts as a selective reductant in acidic conditions (via NH4OAc):
- Imine Activation : Protonation of the imine intermediate enhances electrophilicity, enabling hydride transfer .
- Steric Effects : The bulky pyrazine ring limits alternative reduction pathways (e.g., ketone over-reduction) .
- Byproduct Mitigation : NaBH3CN minimizes formation of secondary amines compared to NaBH4 .
Basic: How does solvent choice impact the yield of this compound during synthesis?
Answer:
- EtOH vs. MeOH : EtOH provides higher yields (43%) due to better solubility of intermediates and slower evaporation .
- Polar Aprotic Solvents : Acetonitrile (MeCN) is unsuitable due to poor imine stabilization .
- Temperature : Reactions at 50°C balance kinetics and side-product formation .
Advanced: What strategies can improve the low yield (43%) observed in synthesizing this compound derivatives?
Answer:
- Catalyst Optimization : Replace NaBH3CN with polymer-supported borohydrides to enhance recyclability .
- Stoichiometry Adjustments : Increase NH4OAc molar ratio to 20:1 to drive imine formation .
- Work-Up Modifications : Use aqueous extraction with brine to remove unreacted ketone .
Basic: What are the critical steps in purifying this compound via silica gel chromatography?
Answer:
- Eluent Gradient : Start with 5% EtOAc in PE to remove non-polar impurities, then increase to 12% for product elution .
- Fraction Analysis : Collect 10 mL fractions and monitor by TLC (Rf = 0.45) .
- Drying : Use anhydrous Na2SO4 to remove residual water before solvent evaporation .
Advanced: How does the chloropyrazine ring’s electronic environment influence reactivity in coupling reactions?
Answer:
- Electron-Withdrawing Effect : The chlorine atom at position 3 activates the pyrazine ring for nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Steric Hindrance : The methylene bridge in N-[(3-chloropyrazin-2-yl)methyl]ethanamine reduces steric clashes during cross-coupling .
- Computational Modeling : Frontier molecular orbital (FMO) analysis predicts reactivity at the C-2 and C-5 positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
